molecular formula C23H25NO2 B14623998 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate CAS No. 56131-60-3

4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate

Cat. No.: B14623998
CAS No.: 56131-60-3
M. Wt: 347.4 g/mol
InChI Key: HCKUCVHPTVAUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a heptylphenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenylacetic acid with 4-heptylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted esters.

Scientific Research Applications

4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and heptylphenyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

56131-60-3

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-cyanophenyl) 3-(4-heptylphenyl)prop-2-enoate

InChI

InChI=1S/C23H25NO2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)14-17-23(25)26-22-15-12-21(18-24)13-16-22/h8-17H,2-7H2,1H3

InChI Key

HCKUCVHPTVAUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.